molecular formula C17H18F2N4O3 B6978620 3-[4-[[1-(Difluoromethyl)imidazol-2-yl]methyl]piperazine-1-carbonyl]benzoic acid

3-[4-[[1-(Difluoromethyl)imidazol-2-yl]methyl]piperazine-1-carbonyl]benzoic acid

Cat. No.: B6978620
M. Wt: 364.35 g/mol
InChI Key: RBYOLAXVLNYWIY-UHFFFAOYSA-N
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Description

3-[4-[[1-(Difluoromethyl)imidazol-2-yl]methyl]piperazine-1-carbonyl]benzoic acid: is a complex organic compound featuring a benzoic acid core linked to a piperazine ring, which is further substituted with an imidazole group containing a difluoromethyl moiety

Properties

IUPAC Name

3-[4-[[1-(difluoromethyl)imidazol-2-yl]methyl]piperazine-1-carbonyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N4O3/c18-17(19)23-5-4-20-14(23)11-21-6-8-22(9-7-21)15(24)12-2-1-3-13(10-12)16(25)26/h1-5,10,17H,6-9,11H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYOLAXVLNYWIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC=CN2C(F)F)C(=O)C3=CC(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[[1-(Difluoromethyl)imidazol-2-yl]methyl]piperazine-1-carbonyl]benzoic acid typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions.

    Introduction of the Difluoromethyl Group:

    Piperazine Ring Formation: The piperazine ring is formed by reacting ethylenediamine with a suitable dihaloalkane.

    Coupling Reactions: The imidazole and piperazine intermediates are coupled using a carbonylating agent such as phosgene or triphosgene.

    Benzoic Acid Attachment: Finally, the benzoic acid moiety is introduced through a condensation reaction with the piperazine intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, leading to the formation of carboxylate derivatives.

    Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a more saturated form.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions, such as nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Carboxylate derivatives of the benzoic acid moiety.

    Reduction: Saturated imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, the compound can be used to study enzyme interactions and receptor binding due to its imidazole and piperazine moieties, which are common in many biologically active molecules.

Medicine

In medicine, 3-[4-[[1-(Difluoromethyl)imidazol-2-yl]methyl]piperazine-1-carbonyl]benzoic acid is investigated for its potential as a pharmaceutical agent. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-[4-[[1-(Difluoromethyl)imidazol-2-yl]methyl]piperazine-1-carbonyl]benzoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the piperazine ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The difluoromethyl group can increase the compound’s metabolic stability and binding specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-[[1-(Trifluoromethyl)imidazol-2-yl]methyl]piperazine-1-carbonyl]benzoic acid
  • 3-[4-[[1-(Methyl)imidazol-2-yl]methyl]piperazine-1-carbonyl]benzoic acid
  • 3-[4-[[1-(Ethyl)imidazol-2-yl]methyl]piperazine-1-carbonyl]benzoic acid

Uniqueness

Compared to similar compounds, 3-[4-[[1-(Difluoromethyl)imidazol-2-yl]methyl]piperazine-1-carbonyl]benzoic acid is unique due to the presence of the difluoromethyl group, which can significantly alter its chemical properties, such as increasing its lipophilicity and metabolic stability. This makes it a valuable compound for drug development and other applications where these properties are desirable.

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